molecular formula C30H28N2O3S B12140632 (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B12140632
M. Wt: 496.6 g/mol
InChI Key: RGBMZTFLYFVFBN-QOMWVZHYSA-N
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Description

The compound (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a heterocyclic molecule featuring an imidazothiazolone core substituted with a benzylidene group at position 2 and phenyl groups at positions 5 and 6. The Z-configuration of the benzylidene double bond is critical for its spatial arrangement and interaction with biological targets.

Properties

Molecular Formula

C30H28N2O3S

Molecular Weight

496.6 g/mol

IUPAC Name

(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C30H28N2O3S/c1-3-5-18-35-24-17-16-21(19-25(24)34-4-2)20-26-29(33)32-28(23-14-10-7-11-15-23)27(31-30(32)36-26)22-12-8-6-9-13-22/h6-17,19-20H,3-5,18H2,1-2H3/b26-20-

InChI Key

RGBMZTFLYFVFBN-QOMWVZHYSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves a multi-step process:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under basic conditions.

    Introduction of the Benzylidene Moiety: The benzylidene group can be introduced via a condensation reaction between the imidazo[2,1-b][1,3]thiazole core and an aldehyde derivative, such as 4-butoxy-3-ethoxybenzaldehyde, in the presence of a base like piperidine.

    Purification: The final product can be purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the thiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Imidazo[2,1-b][1,3]thiazoles have been shown to exhibit antimicrobial, antiviral, and anticancer activities, making them promising candidates for drug development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. Its ability to interact with biological targets, such as enzymes or receptors, may lead to the discovery of new treatments for various diseases.

Industry

In the industrial sector, (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one would depend on its specific biological target. Generally, compounds of this class may exert their effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Disrupting Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Derivatives

The imidazothiazolone scaffold is shared among several derivatives, with variations in substituents and stereochemistry driving functional differences:

Compound Name/Class Substituents/Modifications Biological Activity Reference
Target Compound (Z-configuration) 4-butoxy-3-ethoxybenzylidene, 5,6-diphenyl Not reported (inferred) -
(2E)-2-ethylidene derivatives (e.g., 4a-f) Varied aromatic aldehydes (e.g., chloro, nitro) Antibacterial
Quinazolinone-pyrazole hybrids Quinazolinone fused with pyrazole/thiazole Analgesic
Triazole-thione derivatives Chlorobenzylidene, hydrogen-bonded motifs Structural stability focus
Key Observations:
  • Substituent Effects : The target compound’s 4-butoxy-3-ethoxy groups likely increase solubility compared to halogenated analogs (e.g., chloro-substituted derivatives in and ), which may enhance membrane permeability .
  • Stereochemistry : The Z-configuration may alter binding affinity compared to E-isomers (e.g., ’s ethylidene derivatives), as spatial orientation impacts receptor interactions.
  • Core Structure: Unlike triazole-thiones () or quinazolinone hybrids (), the imidazothiazolone core offers a unique electronic profile due to sulfur and nitrogen atoms, influencing redox properties and metabolic stability.

Physicochemical Properties and Solubility Considerations

  • Hydrogen Bonding : Unlike the triazole-thione in , which forms extensive hydrogen-bonded networks, the target compound’s imidazothiazolone core may prioritize hydrophobic interactions, affecting crystallinity and solubility .

Biological Activity

The compound (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a member of the imidazothiazole class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one features a complex arrangement of functional groups that contribute to its biological activity. The presence of the imidazole and thiazole rings is particularly significant as these structures are known to enhance pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against a range of bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for these compounds often fall within a range that indicates promising efficacy against pathogens.

CompoundMIC (µg/mL)Target Organism
Compound A50E. coli
Compound B25S. aureus
Compound C10C. albicans

Anticancer Properties

Imidazothiazole derivatives have been investigated for their anticancer potential. Studies indicate that they can inhibit cell proliferation in various cancer cell lines. For example, a related compound showed an IC50 value of 0.004 µM against T-cell proliferation, indicating potent anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory properties of this class of compounds have also been explored. Research suggests that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanisms by which (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many imidazothiazoles act as enzyme inhibitors, interfering with key metabolic pathways in pathogens or cancer cells.
  • Reactive Oxygen Species Scavenging : Some studies indicate that these compounds may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A study published in PMC9502297 evaluated the antimicrobial activity of various imidazothiazole derivatives. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL for certain derivatives, highlighting their potential as novel antimicrobial agents.

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of related compounds on human cancer cell lines. The study reported that several derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

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